molecular formula C21H8Cl12O5S B1181381 3-SULFO-2-NAPHTHOIC ACID, MG SALT-BIS (H EXACL-CYCLOPENTADIENE) TECH., MOI CAS No. 1755-58-4

3-SULFO-2-NAPHTHOIC ACID, MG SALT-BIS (H EXACL-CYCLOPENTADIENE) TECH., MOI

Cat. No.: B1181381
CAS No.: 1755-58-4
M. Wt: 797.8 g/mol
InChI Key: QCIIYEDWVXHYTF-UHFFFAOYSA-N
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Description

NSC-270718 is a compound identified for its potential antimitotic and antitumor activities. It has been studied for its ability to inhibit the human mitotic kinesin Eg5, which plays a crucial role in mitosis by forming a bipolar spindle . This compound has shown promise in inducing mitotic arrest in cancer cells, making it a subject of interest in cancer research.

Chemical Reactions Analysis

NSC-270718 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NSC-270718 has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of NSC-270718 involves the inhibition of the human mitotic kinesin Eg5. This inhibition prevents the formation of a bipolar spindle, leading to mitotic arrest and subsequent cell death in cancer cells . The molecular targets include the ATPase activity of Eg5, which is essential for its function in mitosis.

Comparison with Similar Compounds

NSC-270718 can be compared with other similar compounds, such as:

NSC-270718 is unique in its specific inhibition of Eg5 and its potent antimitotic effects, making it a valuable compound for further research and development in cancer therapy.

Properties

CAS No.

1755-58-4

Molecular Formula

C21H8Cl12O5S

Molecular Weight

797.8 g/mol

IUPAC Name

1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylic acid

InChI

InChI=1S/C21H8Cl12O5S/c22-11-13(24)18(28)9-7(16(11,26)20(18,30)31)3-1-5(15(34)35)6(39(36,37)38)2-4(3)8-10(9)19(29)14(25)12(23)17(8,27)21(19,32)33/h1-2,7-10H,(H,34,35)(H,36,37,38)

InChI Key

QCIIYEDWVXHYTF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3C(C4C(C2=CC(=C1C(=O)O)S(=O)(=O)O)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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